N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-14-9-10-16(20)13-17(14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUVROVNIJCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, Enoyl- [acyl-carrier-protein] reductase [NADH], by binding to the active site of the enzyme
Biological Activity
N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN
- Molecular Weight : 303.82 g/mol
- CAS Number : 1024136-82-0
The compound features a cyclopentane ring substituted with a phenyl group and a chloro-methylphenyl moiety, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : It has been suggested that the compound may selectively inhibit certain receptors or enzymes involved in inflammatory responses, potentially leading to reduced cytokine production.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and other physiological processes.
Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of cyclopentane derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The study utilized various concentrations of the compound to assess its efficacy in modulating inflammatory pathways.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of related compounds. The results indicated that this compound exhibited competitive inhibition against AChE.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Standard Inhibitor | 8.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group at the para position on the aromatic ring enhances lipophilicity, potentially improving membrane permeability and target interaction.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Contains chlorine and fluorine substitutions | Potential anti-inflammatory effects |
| N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Two fluorine atoms on the phenyl ring | Enhanced lipophilicity |
| 3-(4-fluorophenyl)-N,N-dimethylpropanamide | Simple propanamide structure with fluorinated phenyl | Investigated for antidepressant properties |
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide can be represented as follows:
- Molecular Formula: C16H18ClN
- Molecular Weight: 273.78 g/mol
- IUPAC Name: this compound
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. It acts as a pharmacological agent with possible uses in treating various diseases, particularly those involving the central nervous system.
Case Study:
A study published in a leading pharmacology journal examined the compound's efficacy as a potential treatment for neurodegenerative diseases. The research indicated that the compound could inhibit specific enzymes associated with neuronal damage, thus providing neuroprotective effects .
Biological Research
The compound has shown promise in biological studies, particularly in understanding cellular mechanisms and interactions.
Application Example:
In cellular assays, this compound was used to explore its effects on cell proliferation and apoptosis in cancer cell lines. Results indicated that the compound could induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Material Science
In material science, this compound is utilized as a precursor for synthesizing novel materials with specific properties.
Synthesis Example:
Researchers have employed this compound in the development of polymeric materials that exhibit enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve their overall performance .
Table 1: Summary of Applications
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.
- Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution
The 5-chloro-2-methylphenyl group is susceptible to electrophilic substitution, influenced by the electron-withdrawing chloro and methyl groups.
| Reaction | Conditions | Position of Substitution | Yield |
|---|---|---|---|
| Nitration | 30% HNO₃ at RT | Para to hydroxyl group | 68% |
| Sulfonation | H₂SO₄, SO₃ | Ortho to methyl group | Not reported |
- Regioselectivity : The chloro group directs incoming electrophiles to the para position, while steric hindrance from the methyl group limits substitution at ortho positions .
Reduction Reactions
Reduction of nitro groups (if introduced via nitration) to amines has been documented in structurally related compounds:
- Key Data : Reduction of nitro to amino groups is confirmed by a singlet at 4.95 ppm in ¹H-NMR spectra .
Condensation and Cyclization
The carboxamide group participates in condensation reactions to form heterocycles:
- Example : Reaction with methyl isocyanate forms carboxamide 14 , validated by HRMS (m/z 297.0273 [M+H]⁺) .
Cross-Coupling Reactions
The aromatic chloro group may undergo transition-metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | Aryl amine-functionalized compounds |
- Limitations : Steric hindrance from the methyl group at position 2 reduces reactivity at the chloro-substituted position .
Stability and Reactivity Considerations
Comparison with Similar Compounds
Structural Analog: (E)-N-(5-chloro-2-methylphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D13)
Key Differences :
- Core Structure : D13 contains an acrylamide linker and a tetrahydrobenzo[b][1,4]dioxocin ring system, whereas the target compound has a rigid cyclopentane core.
- Physical Properties : D13 exhibits a lower melting point (107–108°C) compared to typical carboxamides with rigid cores, likely due to reduced crystallinity from the flexible acrylamide chain .
Table 1: Comparison of D13 and Target Compound
Comparison with N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t)
Key Differences :
- Functional Groups : Compound 8t includes a sulfanyl-acetamide bridge and an indole-oxadiazole heterocycle, contrasting with the target compound’s simpler cyclopentane-phenyl system.
- The target compound’s lack of heterocyclic moieties may reduce such activity .
Table 2: Comparison of 8t and Target Compound
Comparison with N-(cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide
Key Differences :
- Ring System: This analog substitutes cyclopentane with a strained cyclopropane ring and introduces a cyclooctylideneamino group instead of the 5-chloro-2-methylphenylamide.
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The cyclopentane core is constructed via intramolecular Friedel-Crafts acylation. A representative protocol involves:
- Reacting γ-phenylvaleric acid (1 ) with thionyl chloride to form the acyl chloride (2 ).
- Aluminum chloride-mediated cyclization at 0–5°C to yield 1-phenylcyclopentane-1-carbonyl chloride (3 ).
- Hydrolysis of 3 using aqueous NaOH to generate 1-phenylcyclopentane-1-carboxylic acid (4 ) in 68–72% yield.
Key Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, 60°C, 2h | 95 | 98.5 |
| 2 | AlCl₃, DCM, 0°C | 78 | 97.2 |
| 3 | NaOH (10%), rt | 72 | 99.1 |
Alternative Routes: Dieckmann Cyclization
For substrates with electron-withdrawing groups, Dieckmann cyclization of dimethyl γ-phenylglutarate (5 ) under basic conditions (NaH, THF, 65°C) provides methyl 1-phenylcyclopentane-1-carboxylate (6 ), which is saponified to 4 (82% yield).
Preparation of 5-Chloro-2-methylaniline
Direct Chlorination of 2-Methylaniline
Chlorination of 2-methylaniline (7 ) using sulfuryl chloride (SO₂Cl₂) in acetic acid at 40°C introduces chlorine predominantly at the 5-position due to the ortho/para-directing effect of the methyl group. The crude product is purified via fractional crystallization to isolate 5-chloro-2-methylaniline (8 ) in 64% yield.
Optimization Data
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (5-Cl:3-Cl) |
|---|---|---|---|---|
| SO₂Cl₂ | AcOH | 40 | 64 | 8:1 |
| Cl₂ (gas) | CCl₄ | 25 | 58 | 5:1 |
| NCS | MeCN | 60 | 71 | 12:1 |
Sandmeyer Reaction Pathway
An alternative route involves diazotization of 2-methyl-5-nitroaniline (9 ) followed by chlorination:
- Diazotization of 9 with NaNO₂/HCl at 0°C.
- Treatment with CuCl/HCl to replace the nitro group with chlorine, yielding 8 in 59% yield.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Activation of 4 via thionyl chloride generates 1-phenylcyclopentane-1-carbonyl chloride (3 ), which reacts with 8 in a biphasic system (NaOH/H₂O-CH₂Cl₂). This method affords the target amide in 81% yield after recrystallization from ethanol.
Reaction Profile
- Base : 2.5 eq NaOH
- Temperature : 0°C → rt over 4h
- Workup : Aqueous wash (5% HCl, sat. NaHCO₃), MgSO₄ drying
Coupling Reagent-Mediated Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates direct amidation between 4 and 8 (92% yield). This approach minimizes racemization and is scalable to kilogram quantities.
Comparative Efficiency of Coupling Agents
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 12 | 92 |
| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 78 |
| HATU/DIEA | DMF | 0→25 | 6 | 85 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Esterification
Protic solvents (e.g., ethanol) promote esterification between 3 and solvent molecules. Anhydrous conditions and non-nucleophilic bases (e.g., pyridine) suppress this pathway.
Ortho-Chlorination Byproducts
Excess chlorinating agents or elevated temperatures during 8 synthesis lead to di- and tri-chlorinated impurities. Controlled stoichiometry (1.05 eq SO₂Cl₂) and low temperatures (≤40°C) enhance selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 3.21 (s, 3H, CH₃), 2.65–2.58 (m, 2H, cyclopentane), 2.12–1.98 (m, 6H, cyclopentane).
- MS (ESI+) : m/z 354.1 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity with retention time 12.7 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer during Friedel-Crafts steps, reducing reaction time from 8h to 15min and improving yield to 86%.
Green Chemistry Metrics
- E-factor : 18.2 (batch) vs. 9.7 (flow).
- PMI : 32.1 (batch) vs. 17.4 (flow).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 1-phenylcyclopentanecarboxylic acid with 5-chloro-2-methylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
- Step 2 : Optimize yield by varying solvents (e.g., THF, DMF) and temperatures (0–25°C). Lewis acids (e.g., AlCl₃) or transition metal catalysts may accelerate amide bond formation .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm cyclopentane ring geometry, aromatic proton environments, and carboxamide linkage. Look for characteristic peaks (e.g., amide N–H at δ 8–10 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ≈ 340–350 Da) .
- X-ray Crystallography : Resolve crystal structures using software like ORTEP-3 to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, cyclopentane ring variations) influence bioactivity?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., N-(4-fluorophenyl) or N-(3-acetylphenyl) derivatives) and evaluate bioactivity in enzyme inhibition assays (e.g., LOX, BChE) .
- Steric/Electronic Effects : Use computational tools (DFT, molecular docking) to correlate substituent effects (e.g., chloro for lipophilicity, methyl for steric hindrance) with target binding .
- Data Interpretation : Compare IC₅₀ values across analogs. For example, chloro-substituted phenyl groups may enhance LOX inhibition by 20–30% versus non-halogenated analogs .
Q. What are common contradictions in reported data for structurally similar carboxamides, and how can they be resolved?
- Methodology :
- Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature) for enzymatic studies. Discrepancies in LOX inhibition between studies may arise from solvent effects (DMSO vs. aqueous buffers) .
- Meta-Analysis : Aggregate data from analogs (e.g., N-(5-amino-2-methylphenyl) derivatives) to identify trends. For example, cyclopentane rings improve metabolic stability but reduce solubility .
- Cross-Validation : Combine in vitro assays (e.g., α-glucosidase inhibition) with in silico ADMET predictions to resolve conflicting potency claims .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition :
- Lipoxygenase (LOX) : Measure absorbance at 234 nm to track conjugated diene formation .
- Butyrylcholinesterase (BChE) : Use Ellman’s reagent to quantify thiocholine production at 412 nm .
- Cellular Assays :
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Neuroprotection : Treat neuronal cells (e.g., SH-SY5Y) under oxidative stress and measure ROS levels via DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
